molecular formula C12H18N2O4S B3974422 N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B3974422
M. Wt: 286.35 g/mol
InChI Key: VJPINHYLVUCOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which has been shown to play a key role in the modulation of pain signaling pathways in the body.

Mechanism of Action

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide acts as a highly selective antagonist of the AT2R, which is expressed in a variety of tissues throughout the body, including the nervous system. The AT2R has been shown to play a key role in the modulation of pain signaling pathways in the body, particularly in the context of chronic pain. By blocking the activity of the AT2R, this compound is able to reduce the transmission of pain signals in the body, resulting in a reduction in chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. In preclinical studies, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the development of chronic pain. This compound has also been shown to reduce the activity of nociceptive neurons, which are responsible for transmitting pain signals in the body.

Advantages and Limitations for Lab Experiments

One of the key advantages of N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide as a research tool is its high selectivity for the AT2R. This selectivity allows researchers to more accurately study the role of the AT2R in pain signaling pathways without the confounding effects of other receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of potential future directions for research on N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the potential use of this compound in the treatment of other chronic pain conditions, such as fibromyalgia and diabetic neuropathy. Another area of interest is the potential use of this compound as a research tool in the study of pain signaling pathways and the development of new pain medications. Finally, there is potential for the development of new formulations of this compound with improved pharmacokinetic properties, such as longer half-life and improved bioavailability.

Scientific Research Applications

N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of extensive scientific research, particularly in the field of pain management. In preclinical studies, this compound has been shown to be effective in reducing both inflammatory and neuropathic pain in animal models. Clinical trials have also demonstrated the efficacy of this compound in reducing chronic pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

properties

IUPAC Name

2-(4-ethoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-4-18-11-7-5-10(6-8-11)14(19(3,16)17)9(2)12(13)15/h5-9H,4H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPINHYLVUCOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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